

Spectroscopic Profile of 6-Chloro-3-methyl-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-3-methyl-2-nitroaniline

CAS No.: 344749-24-2

Cat. No.: B3261558

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **6-Chloro-3-methyl-2-nitroaniline** (CAS No. 344749-24-2). In the absence of extensive publicly available experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from structurally similar compounds, to construct a detailed theoretical spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of substituted nitroanilines.

Introduction and Molecular Structure

6-Chloro-3-methyl-2-nitroaniline is a substituted aromatic amine with a molecular formula of $C_7H_7ClN_2O_2$ and a molecular weight of 186.60 g/mol. [1] Its structure, featuring a benzene ring with chloro, methyl, nitro, and amino substituents, presents a unique electronic and steric environment that is reflected in its spectroscopic signatures. The precise arrangement of these functional groups is critical to its chemical reactivity and potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. [2] A thorough

understanding of its spectroscopic characteristics is therefore essential for unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The predicted ^1H and ^{13}C NMR spectra for **6-Chloro-3-methyl-2-nitroaniline** in a standard deuterated solvent like DMSO- d_6 are detailed below. The chemical shifts are influenced by the interplay of the electron-withdrawing nitro and chloro groups and the electron-donating amino and methyl groups.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The substitution pattern on the benzene ring will dictate the multiplicity of the aromatic signals through spin-spin coupling.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-4	7.2 - 7.4	Doublet	8 - 9	Located between the chloro and methyl groups, expected to be downfield due to the influence of the adjacent electron-withdrawing chloro group. Coupled to H-5.
H-5	6.8 - 7.0	Doublet	8 - 9	Ortho to the amino group, expected to be upfield relative to H-4. Coupled to H-4.
-NH ₂	5.5 - 6.0	Broad Singlet	N/A	The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water.

-CH ₃	2.2 - 2.4	Singlet	N/A	The methyl group protons are not coupled to other protons and will appear as a singlet.
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Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-1 (-NH ₂)	145 - 150	The carbon attached to the electron-donating amino group is expected to be shielded relative to other substituted carbons.
C-2 (-NO ₂)	135 - 140	The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded.
C-3 (-CH ₃)	130 - 135	The carbon attached to the methyl group.
C-4	125 - 130	Aromatic CH carbon.
C-5	115 - 120	Aromatic CH carbon, likely shielded by the ortho amino group.
C-6 (-Cl)	120 - 125	The carbon attached to the chloro group will be deshielded.
-CH ₃	15 - 20	The methyl carbon is expected in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of a substituted nitroaniline is as follows:[3]

- **Sample Preparation:** Dissolve approximately 10-20 mg of **6-Chloro-3-methyl-2-nitroaniline** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Obtain the carbon spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **6-Chloro-3-methyl-2-nitroaniline** is expected to display prominent absorption bands corresponding to the N-H, N-O, C-Cl, and C-H vibrations.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
N-H Stretch (Amino)	3300 - 3500	Medium-Strong	Characteristic of the primary amine group. Two bands are expected for the symmetric and asymmetric stretching modes.
C-H Stretch (Aromatic)	3000 - 3100	Medium	Typical for C-H bonds on a benzene ring.
C-H Stretch (Aliphatic)	2850 - 3000	Medium	Corresponding to the methyl group.
N=O Stretch (Nitro)	1500 - 1550 and 1300 - 1350	Strong	Two strong bands are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively.
C=C Stretch (Aromatic)	1450 - 1600	Medium-Strong	Skeletal vibrations of the benzene ring.
C-N Stretch	1250 - 1350	Medium-Strong	Stretching vibration of the bond between the aromatic ring and the amino group.
C-Cl Stretch	700 - 800	Strong	Characteristic absorption for the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample is using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[3]

- **Sample Preparation:** Place a small amount of the solid **6-Chloro-3-methyl-2-nitroaniline** sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Collection:** Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
- **Sample Analysis:** Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm^{-1} are sufficient to obtain a high-quality spectrum. The data is usually plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For **6-Chloro-3-methyl-2-nitroaniline**, electron ionization (EI) would be a common technique.

Predicted Mass Spectrum

- **Molecular Ion (M^+):** The molecular ion peak is expected at an m/z of 186, with a significant $M+2$ peak at m/z 188 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
- **Major Fragmentation Pathways:**
 - **Loss of NO_2 :** A common fragmentation for nitroaromatic compounds is the loss of the nitro group (mass of 46), leading to a fragment ion at m/z 140.
 - **Loss of CH_3 :** Loss of the methyl radical (mass of 15) from the molecular ion would result in a fragment at m/z 171.
 - **Loss of Cl :** Cleavage of the carbon-chlorine bond would lead to a fragment at m/z 151.

- Further Fragmentations: Subsequent losses of small molecules like CO and HCN from the primary fragments are also possible.

Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining an EI mass spectrum:[3]

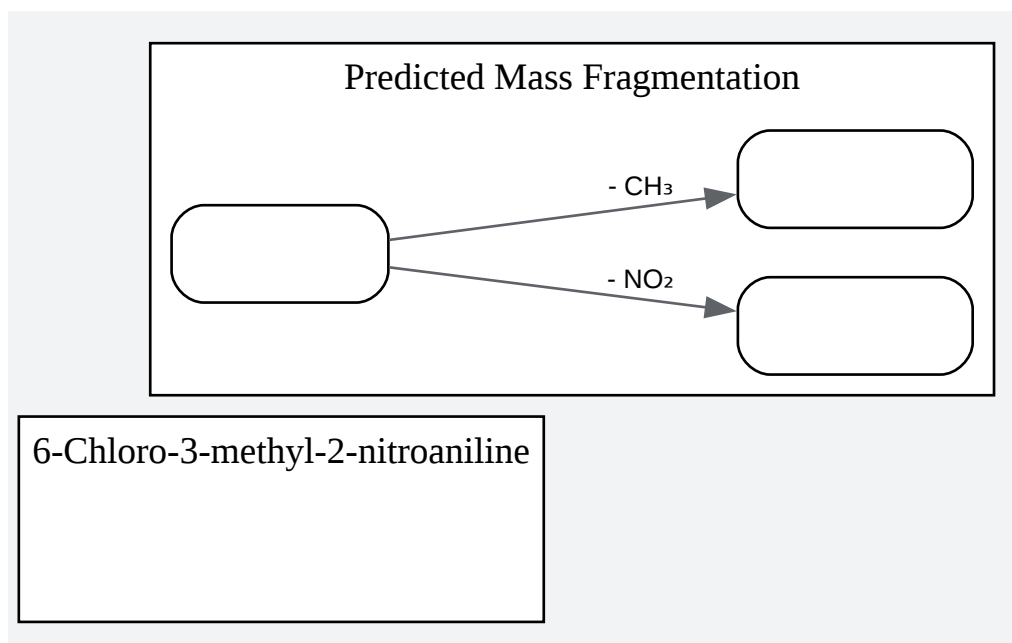
- Sample Introduction: For a solid sample like **6-Chloro-3-methyl-2-nitroaniline**, a direct insertion probe (DIP) is often used. A small amount of the sample is placed in a capillary tube and inserted into the probe.
- Ionization: The probe is gradually heated to volatilize the sample into the ion source. A standard electron energy of 70 eV is typically used for electron ionization.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, which is a plot of relative intensity versus m/z .

Data Summary and Visualization

Summary of Predicted Spectroscopic Data

Technique	Key Predicted Features
^1H NMR	Aromatic protons in the range of 6.8-7.4 ppm, a broad amine singlet around 5.5-6.0 ppm, and a methyl singlet at 2.2-2.4 ppm.
^{13}C NMR	Aromatic carbons from 115-150 ppm, with the carbon attached to the nitro group being the most deshielded. A methyl carbon signal around 15-20 ppm.
IR	Strong N-H stretches ($3300\text{-}3500\text{ cm}^{-1}$), strong N=O stretches ($1500\text{-}1550$ and $1300\text{-}1350\text{ cm}^{-1}$), and a strong C-Cl stretch ($700\text{-}800\text{ cm}^{-1}$).
MS (EI)	Molecular ion peak at m/z 186 with a characteristic M+2 isotope peak at m/z 188. Key fragments at m/z 140 ($-\text{NO}_2$) and 171 ($-\text{CH}_3$).

Molecular Structure and Fragmentation



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Caption: Predicted major fragmentation pathways for **6-Chloro-3-methyl-2-nitroaniline** in EI-MS.

Conclusion

This technical guide presents a detailed, albeit theoretical, spectroscopic profile of **6-Chloro-3-methyl-2-nitroaniline** based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data provide a solid foundation for the identification and characterization of this molecule. Experimental verification of these predictions will be crucial for confirming the structural assignment and for establishing a definitive reference for future studies. The provided protocols offer a starting point for researchers to acquire high-quality spectroscopic data for this and related compounds.

References

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